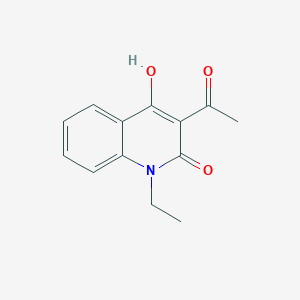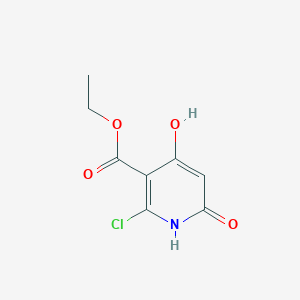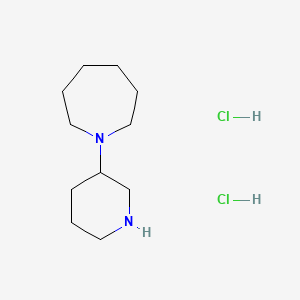
1-(3-Piperidinyl)azepane dihydrochloride
Descripción general
Descripción
1-(3-Piperidinyl)azepane dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Investigations on intramolecular 1,3-dipolar cycloadditions have led to the synthesis of pyrrolidines, piperidines, and azepanes with annulated isoxazole, isoxazoline, or isoxazolidine rings, contributing to the development of new synthetic methodologies (Würdemann & Christoffers, 2014).
- A study on the stereoselective and regioselective synthesis of azepane derivatives through piperidine ring expansion has added to our understanding of stereochemistry in organic synthesis (Chong et al., 2002).
Functionalization and Derivatives Synthesis :
- Research on the oxidative ring-opening/ring-closing by reductive amination protocol has been crucial for the stereocontrolled synthesis of functionalized azaheterocycles, including azepane derivatives (Kiss et al., 2021).
- Novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized, showing significant advances in the field of histamine H3 receptor ligands (Łażewska et al., 2017).
Biological Applications and Enzyme Inhibition :
- A new family of seven-membered azasugars, including azepane derivatives, showed potent inhibition towards glycosidases and glucosylceramide transferase, revealing potential therapeutic applications (Li et al., 2008).
Methodological Advancements in Chemistry :
- The cobalt-catalyzed arylation and alkenylation of alpha-bromo eneformamides and enecarbamates have been applied to the synthesis of functionalized piperidines and azepanes, showcasing advancements in organometallic chemistry (Bassler et al., 2015).
- Tantalum-catalyzed hydroaminoalkylation has been employed for the synthesis of α- and β-substituted N-heterocycles, including azepanes, demonstrating innovative approaches in catalytic synthesis (Payne et al., 2013).
Asymmetric Synthesis and Alkaloid Derivatives :
- Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives has been achieved, including those with piperidine and azepane core structures, which are significant in the development of asymmetric synthesis methods (Kano et al., 2010).
Propiedades
IUPAC Name |
1-piperidin-3-ylazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRHTMOOLVDLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






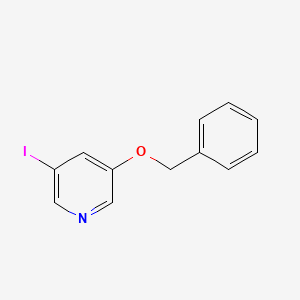

![5-[(5-Methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1441538.png)
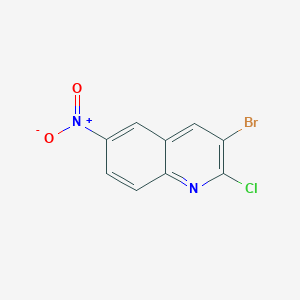

![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
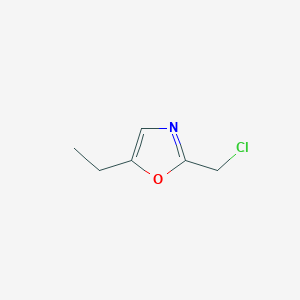
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
